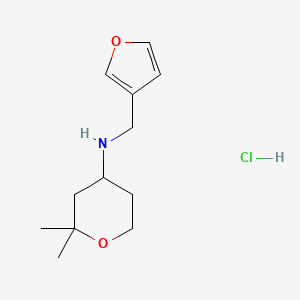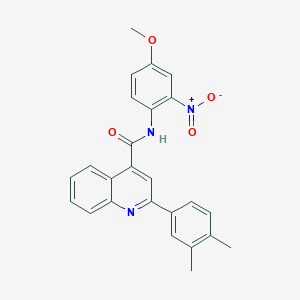
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide, also known as DMNQ, is a synthetic compound that has been studied extensively for its potential applications in scientific research. DMNQ belongs to the class of quinone compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide acts as an electron acceptor and undergoes reduction to form a semiquinone radical. This radical can then react with molecular oxygen to form reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can then go on to cause oxidative damage to biomolecules such as proteins, lipids, and DNA.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cells and tissues, which can lead to cell death. 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has also been found to activate various signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide also has several limitations. It can be toxic to cells and tissues at high concentrations and can also generate nonspecific oxidative damage.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide. One area of research is the development of 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the use of 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide as a tool to study the role of oxidative stress in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be used to study the mechanism of action of various enzymes and proteins, which can lead to the development of novel therapeutics.
Synthesemethoden
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as 3,4-dimethylphenol, 4-nitroanisole, and 2-chloro-3-formylquinoline. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has also been used as a tool to study the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-15-8-9-17(12-16(15)2)23-14-20(19-6-4-5-7-21(19)26-23)25(29)27-22-11-10-18(32-3)13-24(22)28(30)31/h4-14H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEPJXCBZPVQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

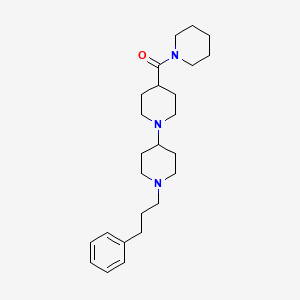
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
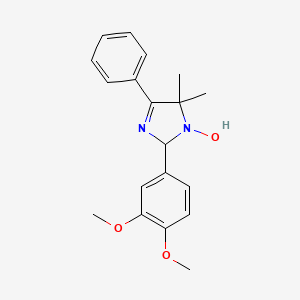
![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)
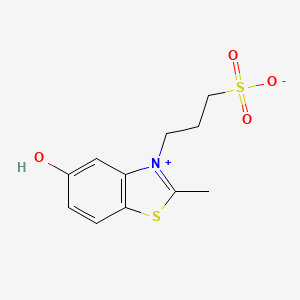


![2-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5137805.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)
![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
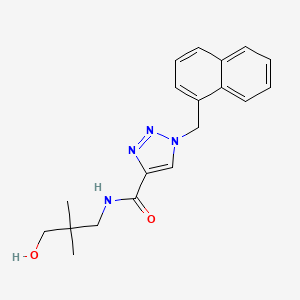
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)
